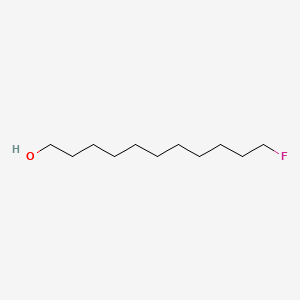
11-Fluoro-1-undecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Fluoro-1-undecanol is an organic compound with the molecular formula C11H23FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to the terminal carbon of an undecanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro-1-undecanol typically involves the fluorination of 1-undecanol. One common method is the reaction of 1-undecanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
11-Fluoro-1-undecanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form 11-fluoro-1-undecane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 11-Fluoro-1-undecanal or 11-fluoro-1-undecanone.
Reduction: 11-Fluoro-1-undecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-Fluoro-1-undecanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the fluorine atom, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-Fluoro-1-undecanol is largely dependent on its chemical structure. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially leading to inhibitory effects on enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1-Undecanol: A non-fluorinated analog with similar chain length but lacking the fluorine atom.
11-Bromo-1-undecanol: A halogenated analog with a bromine atom instead of fluorine.
11-Chloro-1-undecanol: Another halogenated analog with a chlorine atom.
Uniqueness
11-Fluoro-1-undecanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s small size and high electronegativity can significantly alter the compound’s reactivity, stability, and biological activity compared to its non-fluorinated and other halogenated analogs.
Properties
CAS No. |
463-36-5 |
|---|---|
Molecular Formula |
C11H23FO |
Molecular Weight |
190.30 g/mol |
IUPAC Name |
11-fluoroundecan-1-ol |
InChI |
InChI=1S/C11H23FO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 |
InChI Key |
DWUQJEHGOSZXLO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCO)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















